molecular formula C22H27N3O3 B5472941 N-{[2-(2,6-dimethylphenoxy)pyridin-3-yl]methyl}-2-(2-methylpiperidin-1-yl)-2-oxoacetamide

N-{[2-(2,6-dimethylphenoxy)pyridin-3-yl]methyl}-2-(2-methylpiperidin-1-yl)-2-oxoacetamide

Cat. No.: B5472941
M. Wt: 381.5 g/mol
InChI Key: CQZYUCPUXSKSRX-UHFFFAOYSA-N
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Description

This compound, also known by registry numbers ZINC000067674107, is available from suppliers for scientific research needs . It has a molecular formula of C20H20N4O2 and a molecular weight of 348.406 .


Molecular Structure Analysis

The compound has a complex structure with multiple functional groups. The SMILES representation of the compound is Cc1ncc (cn1)C (=O)NCc1cccnc1Oc1c (C)cccc1C . This indicates the presence of a pyridine ring, a carbonyl group, and a methyl group, among others .


Physical and Chemical Properties Analysis

The compound is soluble in DMSO . Other physical and chemical properties such as melting point, boiling point, and density are not available in the search results.

Properties

IUPAC Name

N-[[2-(2,6-dimethylphenoxy)pyridin-3-yl]methyl]-2-(2-methylpiperidin-1-yl)-2-oxoacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H27N3O3/c1-15-8-6-9-16(2)19(15)28-21-18(11-7-12-23-21)14-24-20(26)22(27)25-13-5-4-10-17(25)3/h6-9,11-12,17H,4-5,10,13-14H2,1-3H3,(H,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CQZYUCPUXSKSRX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCCCN1C(=O)C(=O)NCC2=C(N=CC=C2)OC3=C(C=CC=C3C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H27N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

381.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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